NS1643 - 448895-37-2

NS1643

Catalog Number: EVT-277810
CAS Number: 448895-37-2
Molecular Formula: C15H10F6N2O3
Molecular Weight: 380.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NS 1643 is an activator of the human ether-a-go-go related gene (ERG1, KCNH2, hERG) KV11.1 channel (EC50 = 10.5 μM). It also activates the KV11.2 (ERG2, KCNH6) channel, but evokes a distinctly different response from that of KV11.1.3 NS 1643 is commonly used in cells or isolated tissues.
NS-1643 is a Human ether-a-go-go related gene (hERG) KV11.1 channel activator (EC50 = 10.5 μM). NS1643 increased both steady-state and tail current at all voltages tested. The EC value for HERG channel activation was 10.5 microM. HERG channel activation by small molecules such as NS1643 increases the repolarization reserve and presents an interesting new antiarrhythmic approach.

4′-[[1-[2-(6-methyl-2-pyridyl)ethyl]-4-piperidinyl]carbonyl]-methanesulfonanilide (E-4031)

Relevance: E-4031 serves as a pharmacological contrast to NS1643. While NS1643 activates hERG channels, E-4031 blocks them. This opposing activity was utilized in a study on guinea pig cardiomyocytes to demonstrate that the action potential shortening effects observed with NS1643 were specifically due to hERG channel activation. This was confirmed as application of E-4031 reversed the NS1643-induced effects. []

Dofetilide

Relevance: Similar to E-4031, dofetilide provides a contrasting pharmacological profile to NS1643 by acting as an hERG channel blocker. Research has demonstrated that NS1643 can reverse QT interval prolongation and suppress ventricular tachyarrhythmias induced by dofetilide in rabbit models. [] This finding highlights the potential therapeutic benefit of NS1643 in treating acquired long QT syndrome caused by hERG blocking drugs like dofetilide.

(3R,4R)-4-[3-(6-methoxy-quinolin-4-yl)-3-oxo-propyl]-1-[3-(2,3,5-trifluoro-phenyl)-prop-2-ynyl]-piperidine-3-carboxylic acid (RPR260243)

Relevance: RPR260243 and NS1643 share a common target, the hERG channel, but exhibit different mechanisms of action and potentially distinct binding sites. [, ] This distinction is notable as it highlights the possibility of developing hERG activators with diverse pharmacological profiles, potentially leading to improved therapeutic options.

2-(4-[2-(3,4-dichloro-phenyl)-ethyl]-phenylamino)-benzoic acid (PD-118057)

Relevance: Like RPR260243, PD-118057 activates hERG channels but exhibits a different binding site compared to NS1643. [] This difference emphasizes the existence of multiple binding pockets within the hERG channel that can modulate channel activity, offering potential avenues for developing drugs with specific pharmacological properties.

2-[2-(3,4-Dichloro-phenyl)-2,3-dihydro-1H-isoindol-5-ylamino]-nicotinic acid (PD307243)

Relevance: PD307243, along with NS1643, were used in a study to investigate the binding sites and mechanisms of action of different hERG activators. [, ] The study revealed distinct binding sites for the two compounds, highlighting the complexity of hERG channel pharmacology and the potential for developing activators with specific binding profiles.

4-Aminopyridine (4-AP)

Relevance: 4-AP exhibits differential effects on Kv11.1 and Kv12.1 channels, acting as an inhibitor of Kv11.1 (which is closely related to hERG) but activating Kv12.1. Conversely, NS1643 activates Kv11.1 but inhibits Kv12.1. [] This opposing pharmacological profile makes 4-AP a valuable tool for distinguishing between these closely related potassium channels in research settings.

Additional Related Compounds

  • Cisapride: A gastroprokinetic agent and serotonin 5-HT4 receptor agonist that also blocks erg channels. []
  • Haloperidol: An antipsychotic medication known to block erg channels. []
  • Nifedipine: A calcium channel blocker used to treat hypertension and angina pectoris. []
  • Thapsigargin: A non-competitive inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA). []
  • Veratrine: A mixture of alkaloids that causes persistent activation of voltage-gated sodium channels. []
  • BAYK8644: A calcium channel agonist. []
  • Isoproterenol: A non-selective β-adrenergic agonist. [, ]
  • Pinacidil: A potassium channel opener that activates ATP-sensitive potassium channels (KATP channels). []
Overview

NS1643 is a small molecule activator of the human ether-a-go-go-related gene potassium channel, specifically Kv11.1. It has garnered attention for its potential therapeutic applications, particularly in cardiac and cancer research. NS1643 enhances the activity of Kv11.1 channels, which play a critical role in cardiac repolarization and have been implicated in various pathophysiological conditions, including arrhythmias and cancer metastasis.

Source and Classification

NS1643 was identified through pharmacological screening aimed at discovering compounds that activate the hERG (human Ether-à-go-go-Related Gene) potassium channels. This compound is classified as a potassium channel activator and is particularly noted for its selective action on Kv11.1 channels, which are essential for maintaining cardiac rhythm and have roles in other cellular processes.

Synthesis Analysis

The synthesis of NS1643 involves several steps typical of organic synthesis processes. Although specific synthetic pathways are not detailed in the provided sources, general methods for synthesizing small molecule activators often include:

  • Reagents: Starting materials typically include various organic compounds that can undergo functional group transformations.
  • Reactions: Common reactions may involve coupling reactions, cyclizations, and modifications to introduce functional groups that enhance the binding affinity to target proteins.
  • Purification: The final product is usually purified using techniques such as column chromatography or recrystallization to achieve a high degree of purity necessary for biological assays.

Technical details regarding the exact synthetic route for NS1643 are not extensively documented in the available literature.

Molecular Structure Analysis

NS1643's molecular structure is characterized by its ability to interact with specific residues within the hERG channel. The compound's binding site has been identified around the L529 residue of the voltage-sensing domain of the channel, indicating its importance in modulating channel activity. The precise three-dimensional structure of NS1643 allows it to stabilize certain conformations of the hERG channel, enhancing its activation properties.

Data

  • Molecular Formula: Not explicitly provided in the sources.
  • Molecular Weight: Not explicitly provided in the sources.
  • Binding Sites: Interaction with residues L523 to V535 and L553 to W568 within the hERG channel.
Chemical Reactions Analysis

The chemical reactivity of NS1643 primarily involves its interaction with potassium channels. Upon binding to Kv11.1 channels, NS1643 induces conformational changes that enhance channel opening and prolong activation. This mechanism can be understood through:

  • Activation Kinetics: The application of NS1643 results in a significant leftward shift in the voltage dependence of activation, indicating increased sensitivity to membrane potential changes.
  • Inactivation Dynamics: The drug modifies the kinetics of inactivation and recovery from inactivation, although it does not significantly alter these parameters at higher concentrations.

Technical details on specific chemical reactions involving NS1643 were not available but can be inferred from electrophysiological studies examining its effects on ion currents.

Mechanism of Action

NS1643 activates Kv11.1 channels by binding to specific sites within the voltage-sensing domain, leading to:

Data from electrophysiological experiments demonstrate that at optimal concentrations (around 10 µM), NS1643 significantly increases current amplitudes while higher concentrations may lead to partial antagonistic effects on Kv11.3 channels .

Physical and Chemical Properties Analysis

While specific physical and chemical properties such as melting point or solubility were not detailed in the search results, general characteristics relevant to small molecule pharmacology include:

Applications

NS1643 has several promising applications based on its mechanism of action:

  1. Cardiac Research: As an activator of Kv11.1 channels, NS1643 has potential therapeutic implications for treating cardiac arrhythmias by enhancing repolarization dynamics.
  2. Cancer Therapy: Recent studies indicate that NS1643 can inhibit breast cancer metastasis by reversing epithelial-mesenchymal transition (EMT) processes and reducing cell motility . It induces cell cycle arrest and promotes senescence in cancer cells without significant toxicity to normal cells.
  3. Research Tool: NS1643 serves as a valuable tool for studying potassium channel physiology and pharmacology, aiding in the understanding of channel gating mechanisms and drug interactions .
Introduction to NS1643 in Pharmacological Research

Nomenclature and Historical Discovery of NS1643

NS1643 (chemical name: 1,3-bis-(2-hydroxy-5-trifluoromethyl-phenyl)-urea) is a small molecule identified by its CAS registry number 448895-37-2 and molecular formula C₁₅H₁₀F₆N₂O₃ (molecular weight: 380.24 g/mol) [4]. Historically, it emerged in the mid-2000s during systematic screens for compounds that modulate the human ether-à-go-go-related gene (hERG) potassium channel. Initial studies characterized it as a partial agonist of hERG, with a half-maximal effective concentration (EC₅₀) of 10.5 μM in heterologous expression systems [1] [8]. Its discovery marked a pivotal shift from viewing hERG solely as an anti-target (due to drug-induced cardiotoxicity) toward exploiting its activation for therapeutic rescue of channelopathies [5].

Table 1: Chemical Identifiers of NS1643

PropertyValue
IUPAC Name1,3-bis(2-hydroxy-5-(trifluoromethyl)phenyl)urea
CAS Registry Number448895-37-2
Molecular FormulaC₁₅H₁₀F₆N₂O₃
Molecular Weight380.24 g/mol
Chemical StructureSymmetric urea with trifluoromethyl phenol groups

Role of NS1643 in Modulating Ion Channel Physiology

NS1643 exerts multi-target effects on voltage-gated potassium channels, with distinct impacts on cardiac, neuronal, and oncologically relevant isoforms:

  • hERG (Kv11.1) Channel Activation: NS1643 enhances hERG currents through three synergistic mechanisms: leftward shift of the voltage dependence of activation (by ~15 mV), slowing of channel deactivation kinetics, and attenuation of inactivation [6] [8]. Biophysical studies using voltage-clamp fluorimetry reveal that NS1643 stabilizes the activated state of the voltage-sensing domain (VSD), particularly around residue L529 in the S4 helix [6]. Mutagenesis studies (e.g., L529I) disrupt NS1643 efficacy, confirming this site’s role in its mechanism [9].

  • KCNQ (Kv7) Channel Modulation: Beyond hERG, NS1643 potentiates neuronal KCNQ2, KCNQ4, and KCNQ2/Q3 heteromers (EC₅₀ = 2.44 ± 0.25 μM for KCNQ2) but not cardiac KCNQ1. It hyperpolarizes the voltage threshold for activation and slows deactivation, mediated by phenylalanine F137 in the voltage-sensing domain [1]. This dual activity positions NS1643 as a unique modulator of both neuronal excitability and cardiac repolarization.

  • Effects on Kv11.3 (erg3) Channels: NS1643 increases Kv11.3 currents by 80% at 10 μM via similar gating modifications but exhibits partial antagonism at higher concentrations (20 μM), reflecting isoform-specific efficacy [2].

Table 2: Ion Channel Targets of NS1643 and Key Effects

Channel TypeEffect of NS1643EC₅₀/Effective Concentration
hERG (Kv11.1)↑ Current amplitude; left-shifted activation; slowed deactivation; reduced inactivation10.5 μM
KCNQ2↑ Current amplitude; hyperpolarized activation threshold; slowed deactivation2.44 ± 0.25 μM
Kv11.3↑ Current amplitude (80% at 10 μM); biphasic effect (antagonism at >20 μM)10 μM (maximal activation)

NS1643 as a Paradigm for hERG Channel-Targeted Therapeutics

NS1643 exemplifies the therapeutic potential of hERG activators in two key domains:

  • Rescue of Channelopathies: In congenital Long QT Syndrome Type 2 (LQT2), caused by loss-of-function hERG mutations, NS1643 restores currents in specific mutants (e.g., G604S) by correcting trafficking defects and gating kinetics [1] [10]. It also rescues KCNQ2 mutants linked to benign familial neonatal convulsions (BFNC), demonstrating broad applicability in epilepsy-cardiology overlap syndromes [1]. Mechanistically, NS1643 binds to the VSD of hERG, stabilizing intermediate states during activation and counteracting inactivation-prone mutations [6] [9]. Kinetic modeling confirms it preferentially interacts with closed (C3) and open (O) states, accelerating voltage sensor movement [9].

  • Oncology Applications: NS1643 inhibits triple-negative breast cancer (TNBC) progression by suppressing cell migration and invasion. In mouse xenograft models, it reduces tumor growth and metastasis (6 mg/kg, intraperitoneal) via modulation of epithelial-mesenchymal transition markers (e.g., ↓ Vimentin/N-cadherin; ↑ E-cadherin) [4]. This highlights hERG’s role beyond electrophysiology—as a regulator of cancer cell behavior.

  • Therapeutic Design Implications: NS1643’s multi-target activity underscores the complexity of developing selective hERG activators. Its binding locus near L529 provides a structural template for designing derivatives with enhanced specificity. Computational docking studies suggest the hydrophobic S4 cavity accommodates NS1643 optimally in kinked helices (e.g., L529I mutants), informing future drug design [6].

Table 3: Molecular Targets and Therapeutic Mechanisms of NS1643

Therapeutic ContextMolecular TargetKey Mechanism of Action
LQT2 RescuehERG mutants (e.g., G604S)Stabilizes voltage-sensing domain; corrects trafficking
EpilepsyKCNQ2/KCNQ3 channelsHyperpolarizes activation threshold; slows deactivation
Breast CancerhERG in TNBC cellsSuppresses EMT; inhibits migration/invasion

NS1643 remains a cornerstone compound for probing hERG physiology and developing targeted therapies for channelopathies and cancer. Its multi-channel engagement necessitates precise mechanistic understanding to avoid off-target effects—a challenge for next-generation activators [5] [10].

Properties

CAS Number

448895-37-2

Product Name

NS1643

IUPAC Name

1,3-bis[2-hydroxy-5-(trifluoromethyl)phenyl]urea

Molecular Formula

C15H10F6N2O3

Molecular Weight

380.24 g/mol

InChI

InChI=1S/C15H10F6N2O3/c16-14(17,18)7-1-3-11(24)9(5-7)22-13(26)23-10-6-8(15(19,20)21)2-4-12(10)25/h1-6,24-25H,(H2,22,23,26)

InChI Key

NJFVQMRYJZHGME-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

1,3-bis(2-hydroxy-5-trifluoromethylphenyl)urea
NS 1643
NS-1643
NS1643

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.